2-(aminomethyl)-N,N-dimethylaniline
Overview
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, reactivity with other substances, and stability).Scientific Research Applications
Environmental and Carcinogenic Studies
2,6-Dimethylaniline, a structurally similar compound, has been extensively studied for its environmental impact and potential carcinogenicity. It's an environmental pollutant used in industry as a synthetic intermediate, found in tobacco smoke, and a major metabolite of lidocaine. Studies have shown it forms hemoglobin adducts in humans, indicating a metabolic activation profile similar to arylamine carcinogens. Notably, it yields unique patterns of DNA adducts, including several identified adducts such as dG-C8-2,6-diMeA and dG-N(2)-2,6-diMeA, highlighting its potential biochemical interactions and mutagenic risks (Gonçalves, Beland, & Marques, 2001).
Chemical Reactivity and Synthesis
N,N-Dimethylaniline, a closely related compound, exhibits specific reactivity patterns when interacting with Cu2+, forming radical cations. These radical cations, in the absence of nucleophiles, dimerize to form tetraalkylbenzidines. This reactivity is utilized in various synthetic applications, including the formation of para-substituted dialkylanilines in the presence of nucleophiles like Cl⁻, Br⁻, or SCN⁻ (Kirchgessner, Sreenath, & Gopidas, 2006).
Catalysis and Organic Transformations
Research into catalysis and organic transformations has also been conducted on N,N-dimethylaniline derivatives. For instance, a study developed a Cr-catalyzed strategy for the regioselective formation of Csp2-Csp3 bonds through the direct ortho-aminomethylation of N,N-dimethylanilines with phenols. This process showed excellent site selectivity and broad substrate scope, essential for diverse organic syntheses (Shi et al., 2021).
Biodegradation and Environmental Impact
The biodegradation of 2,4-dimethylaniline, another related compound, has been explored due to its persistence as an industrial pollutant and presence in pesticides. Studies using Pseudomonas species demonstrated the utilization of this compound as a nitrogen and carbon source, following a degradation pathway via 3-methylcatechol intermediates. This research is crucial for understanding the environmental impact and potential remediation strategies for such pollutants (Brimecombe, Fogel, & Limson, 2006).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes understanding how to handle and store the compound safely.
Future Directions
This involves predicting or proposing future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that it could undergo.
Please note that the availability of this information can vary depending on the compound. For a specific compound like “2-(aminomethyl)-N,N-dimethylaniline”, you may need to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. You can also use search engines like Google Scholar or databases like PubChem, ChemSpider, and others. Please remember to evaluate the reliability of your sources when doing your research.
properties
IUPAC Name |
2-(aminomethyl)-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11(2)9-6-4-3-5-8(9)7-10/h3-6H,7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSHDAHNUHLXQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375423 | |
Record name | 2-(aminomethyl)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(aminomethyl)-N,N-dimethylaniline | |
CAS RN |
57678-45-2 | |
Record name | 2-(aminomethyl)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Aminomethyl)phenyl)-N,N-dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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